![molecular formula C4H7ClO2 B13388140 (s)-4-Chloro-3-hydroxybutanal](/img/structure/B13388140.png)
(s)-4-Chloro-3-hydroxybutanal
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Overview
Description
(s)-4-Chloro-3-hydroxybutanal is an organic compound with a molecular formula of C4H7ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Chloro-3-hydroxybutanal can be achieved through several methods. One common approach involves the chlorination of 3-hydroxybutanal. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.
Another method involves the asymmetric reduction of 4-chloro-3-oxobutanal using chiral catalysts. This approach allows for the selective production of the (s)-enantiomer, which is crucial for applications requiring high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(s)-4-Chloro-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-3-oxobutanal.
Reduction: The aldehyde group can be reduced to form 4-chloro-3-hydroxybutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-3-oxobutanal
Reduction: 4-chloro-3-hydroxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(s)-4-Chloro-3-hydroxybutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (s)-4-Chloro-3-hydroxybutanal depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing reaction pathways. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-hydroxybutanoic acid
- 4-Chloro-3-hydroxybutanol
- 3-Chloro-2-hydroxybutanal
Uniqueness
(s)-4-Chloro-3-hydroxybutanal is unique due to its specific chiral center and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and product formation.
Biological Activity
(S)-4-Chloro-3-hydroxybutanal is a chiral compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.
- Molecular Formula : C₄H₇ClO₂
- Molecular Weight : 122.55 g/mol
- CAS Number : 125781-04-6
- Density : Not specified
- Boiling Point : Not specified
- Melting Point : Not specified
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including:
- Enzymatic Methods : Utilizing specific enzymes to catalyze reactions between chloroacetaldehyde and aldehyde compounds to yield optically active forms .
- Asymmetric Catalysis : Recent studies have focused on using asymmetric catalysts to enhance the production of this compound without enzymatic assistance, improving yield and purity .
Pharmacological Significance
This compound serves as a precursor for several pharmaceutical agents, particularly cholesterol-lowering drugs such as atorvastatin. Its biological activity is primarily linked to its role in synthesizing HMG-CoA reductase inhibitors, which are crucial in managing hyperlipidemia .
Case Studies and Research Findings
- Cholesterol-Lowering Agents :
-
Toxicological Studies :
- Research into the toxicological profile of this compound indicates potential mutagenic effects under certain conditions. For instance, Ames tests using Salmonella typhimurium have been employed to assess its mutagenicity, revealing varying degrees of genetic impact depending on concentration and exposure duration .
- Bioconversion Studies :
Applications
Application | Description |
---|---|
Pharmaceutical Synthesis | Used as an intermediate for statins and other bioactive compounds. |
Chiral Synthesis | Acts as a chiral building block for various pharmaceutical agents. |
Research Tool | Utilized in studies assessing mutagenicity and metabolic pathways. |
Properties
Molecular Formula |
C4H7ClO2 |
---|---|
Molecular Weight |
122.55 g/mol |
IUPAC Name |
4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2 |
InChI Key |
XQXWWWKGIMBNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CCl)O |
Origin of Product |
United States |
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